For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to BOC-O-Benzyl-L-threonine
Introduction
BOC-O-Benzyl-L-threonine, chemically known as (2S,3R)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid, is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery.[1] Its structure incorporates two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and a benzyl (B1604629) (Bzl) ether on the side-chain hydroxyl group of L-threonine. This dual protection strategy makes it an ideal building block for the controlled, stepwise assembly of peptide chains using the Boc solid-phase peptide synthesis (SPPS) methodology.[2][3] The stability and reactivity of BOC-O-Benzyl-L-threonine render it a valuable component in the synthesis of complex bioactive peptides and therapeutic agents.[1][4]
Core Chemical and Physical Properties
A comprehensive understanding of the physicochemical characteristics of BOC-O-Benzyl-L-threonine is fundamental for its effective application. The following tables summarize its key quantitative data.
Table 1: General and Physical Properties
| Property | Value | References |
| CAS Number | 15260-10-3 | [1][4][5][6][7][8] |
| Molecular Formula | C₁₆H₂₃NO₅ | [1][4][5][7][8] |
| Molecular Weight | 309.36 g/mol | [1][4][5][7] |
| Appearance | White to off-white crystalline powder | [1][7] |
| Melting Point | 110 - 120 °C | [1][8] |
| Optical Rotation | [α]D20 = +16 ± 2° (c=1 in MeOH) | [1][6] |
| Storage Temperature | 0 - 8 °C | [1][4] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (323.25 mM) | [5] |
| Chloroform | Soluble | [9] |
| Dichloromethane (B109758) | Soluble | [9] |
| Ethyl Acetate | Soluble | [9] |
| Acetone | Soluble | [9] |
Chemical Structure and Protection Strategy
The chemical structure of BOC-O-Benzyl-L-threonine is central to its function in peptide synthesis. The Boc group provides temporary protection for the α-amino group, which can be selectively removed under acidic conditions, while the benzyl group offers semi-permanent protection for the side-chain hydroxyl group, requiring stronger acidic conditions for cleavage.
Role in Solid-Phase Peptide Synthesis (SPPS)
BOC-O-Benzyl-L-threonine is a standard building block in Boc-SPPS. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin). The Boc group is removed at each step to allow for the coupling of the next amino acid, while the benzyl group remains intact until the final cleavage step.
Experimental Protocols
Protocol 1: Boc Deprotection
This protocol describes the removal of the Nα-Boc protecting group from the resin-bound peptide to allow for the subsequent coupling reaction.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail: Prepare a solution of 25-50% trifluoroacetic acid (TFA) in DCM.
-
Deprotection Reaction: Treat the resin with the deprotection cocktail for 1-2 minutes, drain, and then treat with fresh cocktail for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3 times), followed by isopropanol (B130326) (1 time), and then DCM (3 times) to remove residual TFA and the cleaved tert-butyl carbocation.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with 10% diisopropylethylamine (DIEA) in DCM or DMF (2 times for 2 minutes each).
-
Final Wash: Wash the resin with DCM (3 times) and then with dimethylformamide (DMF) (3 times) to prepare for the coupling step.
Protocol 2: Coupling of BOC-O-Benzyl-L-threonine
This protocol outlines the procedure for coupling BOC-O-Benzyl-L-threonine to the deprotected N-terminus of the resin-bound peptide chain.
-
Activation Solution: In a separate vessel, dissolve BOC-O-Benzyl-L-threonine (3-4 equivalents relative to the resin substitution) and an activating agent such as HBTU/HOBt (3-4 equivalents) or DCC (3-4 equivalents) in DMF.
-
Activation: Add DIEA (6-8 equivalents) to the activation solution and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Protocol 3: Final Cleavage and Benzyl Deprotection
This protocol describes the cleavage of the completed peptide from the solid support and the simultaneous removal of the side-chain benzyl protecting group.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, thioanisole) to prevent side reactions.
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail at 0 °C for 1-2 hours.
-
Peptide Precipitation: After the reaction, evaporate the strong acid and precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Isolate the precipitated peptide by centrifugation or filtration.
-
Purification: Dissolve the crude peptide in an appropriate aqueous buffer and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Development
BOC-O-Benzyl-L-threonine is a crucial intermediate in the synthesis of a wide array of therapeutic peptides and complex bioactive molecules.[1] Its use facilitates the precise incorporation of threonine residues into peptide sequences, which is often critical for the biological activity and structural integrity of the target molecule. For instance, it has been employed in the synthesis of cyclic peptide analogs with potential therapeutic applications, such as oxytocin (B344502) receptor inhibitors.[4] The ability to undergo further modifications makes it a versatile building block for designing novel therapeutics targeting various diseases.[1]
Conclusion
BOC-O-Benzyl-L-threonine is an indispensable reagent for researchers and scientists in the fields of peptide chemistry and drug development. Its well-defined chemical properties and the robust protocols associated with its use in Boc-SPPS ensure its continued importance in the synthesis of peptides for both research and therapeutic purposes. The dual protection strategy it employs allows for the selective and efficient construction of complex peptide architectures, making it a cornerstone of modern synthetic peptide chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. Boc-O-benzyl-L-threonine | 15260-10-3 | FB46972 [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-(tert-Butoxycarbonyl)-O-benzyl-L-threonine 15260-10-3 | TCI AMERICA [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. B21677.03 [thermofisher.com]
- 9. N-(tert-Butoxycarbonyl)-O-benzyl-D-threonine | 69355-99-3 [chemicalbook.com]
